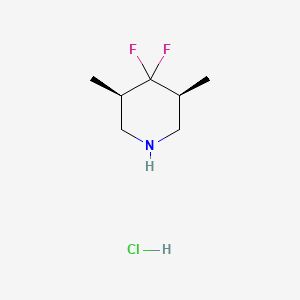

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride

Description

Properties

IUPAC Name |

(3R,5S)-4,4-difluoro-3,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-5-3-10-4-6(2)7(5,8)9;/h5-6,10H,3-4H2,1-2H3;1H/t5-,6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJWXINJWOFKPF-KNCHESJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1(F)F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](C1(F)F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride typically involves the introduction of difluoro and dimethyl groups onto a piperidine ring. One common method includes the use of difluoromethylation reagents to introduce the difluoro group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoro or dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and dimethyl groups play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Key Differences and Implications

Substituent Effects

- Fluorine vs. Hydroxyl Groups : The target compound’s 4,4-difluoro groups confer enhanced electronegativity and lipophilicity compared to the 3,5-diol substituents in (3R,5S)-piperidine-3,5-diol hydrochloride. This difference impacts solubility and membrane permeability, favoring the fluorinated analogue in CNS-targeting drugs .

- Methyl vs. Diphenylmethoxy Groups : The 3,5-dimethyl groups in the target compound reduce steric hindrance compared to the bulky diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl. This makes the former more suitable for synthetic scalability and applications requiring compact molecular geometries .

Performance in Research Settings

- Thermodynamic Stability : Computational studies predict a collision cross-section (CCS) of 167.2 Ų for the target compound, indicating moderate polarity compared to hydroxylated analogues (e.g., ~150 Ų for (3R,5S)-piperidine-3,5-diol HCl) .

- Toxicity Profile : The target compound’s hazard statements (H315, H319, H335) align with irritant properties common to hydrochlorides, while 4-(Diphenylmethoxy)piperidine HCl shows additional risks due to its aromatic moieties .

Biological Activity

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound is synthesized through methods that introduce difluoro and dimethyl groups onto a piperidine ring. Common synthetic routes involve difluoromethylation reactions facilitated by metal-based catalysts. The production process in industrial settings often includes advanced catalytic systems to ensure high yield and purity, followed by purification techniques such as crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of difluoro and dimethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit selective cytotoxicity against malignant cells. A study highlighted the tumor-selective cytotoxicity of piperidine derivatives against human cancer cell lines, suggesting that such compounds could be developed as potential antineoplastic agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in various biological processes. For instance, compounds with similar piperidine structures have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and certain infections .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of piperidine derivatives on human malignant cells (HL-60 leukemia and HSC squamous cell carcinoma lines). The results demonstrated that these compounds were significantly more toxic to cancer cells compared to non-malignant cells, indicating their potential as targeted cancer therapies .

- Enzyme Interaction Studies : In silico docking studies have been performed to assess the binding interactions of synthesized piperidine derivatives with various enzymes. These studies revealed favorable binding affinities that correlate with observed biological activities, supporting the development of these compounds for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoro and dimethyl groups on piperidine | Anticancer activity; enzyme inhibition |

| (3S,5R)-5-Methoxy-3-(trifluoromethyl)-3-piperidinol hydrochloride | Methoxy and trifluoromethyl substitutions | Antineoplastic properties |

| (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride | Stereoisomer with different biological profiles | Varies; requires further study |

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of (3S,5R)-4,4-difluoro-3,5-dimethylpiperidine hydrochloride be confirmed during synthesis?

- Methodological Answer : Stereochemical validation requires chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy. For example, coupling constants (J-values) in H NMR can distinguish axial vs. equatorial substituents on the piperidine ring. X-ray crystallography may resolve ambiguities in stereochemical assignments for crystalline derivatives .

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Methodological Answer : Key factors include:

- Temperature : Control during cyclization (e.g., 0–50°C for piperidine ring formation) to minimize racemization.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) for nucleophilic fluorination steps.

- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity, as validated by HPLC .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation products (e.g., free base formation) using LC-MS. Storage at –20°C in desiccated amber vials is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from differences in membrane permeability (e.g., PAMPA vs. Caco-2 assays) or metabolic stability (e.g., cytochrome P450 isoforms in liver microsomes). Normalize data using internal standards (e.g., propranolol for permeability) and validate target engagement via SPR (surface plasmon resonance) binding studies .

Q. How can enantiomeric impurities be quantified and minimized during scale-up?

- Methodological Answer : Enantiomeric excess (ee) is quantified via chiral GC-MS or HPLC. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic separation) can achieve ee >99%. Process analytical technology (PAT) tools enable real-time monitoring of chiral intermediates .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-receptor interactions. Focus on fluorine’s electronegativity and the piperidine ring’s conformational flexibility. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Q. How do structural modifications at the 4,4-difluoro position affect metabolic stability?

- Methodological Answer : Replace fluorine with deuterium or trifluoromethyl groups to assess metabolic liability. Use in vitro hepatocyte assays with LC-HRMS to identify oxidative metabolites. Fluorine’s strong C-F bond generally reduces CYP-mediated oxidation, but steric effects may alter metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.